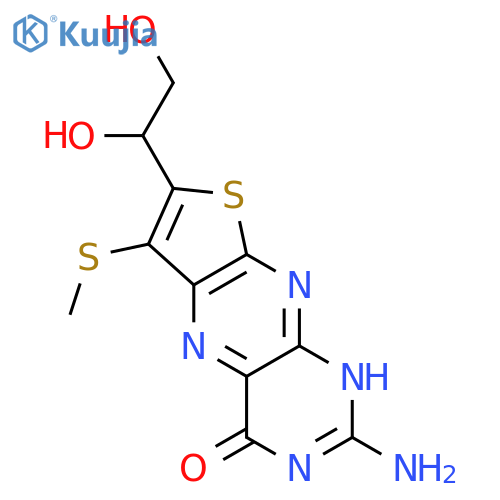Cas no 17801-77-3 ((±)-Urothione)

(±)-Urothione structure
商品名:(±)-Urothione
(±)-Urothione 化学的及び物理的性質
名前と識別子
-
- (+-)-urothion
- (+/-)-Urothione
- (2-alpha,beta-Dihydroxy-ethyl)-7-amino-5-hydroxy-3-methylthio-thienopteridine
- 2-Amino-7-(1,2-dihydroxy-aethyl)-6-methylmercapto-3H-thieno[3,2-g]pteridin-4-on
- 2-amino-7-(1,2-dihydroxy-ethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one
- Urothion
- Urothione
- CHEBI:176463
- SCHEMBL17800805
- NS00125091
- SCHEMBL3044163
- (R)-(8CI)-2-amino-7-(1,2-dihydroxyethyl)-6-(methylthio)-thieno[3,2-g]pteridin-4(1H)-one
- 2-AMINO-7-(1,2-DIHYDROXYETHYL)-6-(METHYLSULFANYL)-1H,4H-THIENO[3,2-G]PTERIDIN-4-ONE
- 2-amino-7-(1,2-dihydroxyethyl)-6-methylsulanyl-3H-thieno[3,2-g]pteridin-4-one
- DTXSID60864882
- 17801-77-3
- (A+/-)-Urothione
- (±)-Urothione
-
- インチ: InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19)
- InChIKey: RPUOVNROVSNPBD-UHFFFAOYSA-N
- ほほえんだ: CSc1c(sc2nc3nc(N)[nH]c(=O)c3nc12)C(O)CO
計算された属性
- せいみつぶんしりょう: 325.03033158Da
- どういたいしつりょう: 325.03033158Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 187Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
(±)-Urothione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | U847050-25mg |
(±)-Urothione |
17801-77-3 | 25mg |
$ 37000.00 | 2023-09-05 | ||
| TRC | U847050-5mg |
(±)-Urothione |
17801-77-3 | 5mg |
$1728.00 | 2023-05-17 | ||
| TRC | U847050-1mg |
(±)-Urothione |
17801-77-3 | 1mg |
$414.00 | 2023-05-17 | ||
| TRC | U847050-2.5mg |
(±)-Urothione |
17801-77-3 | 2.5mg |
$907.00 | 2023-05-17 | ||
| TRC | U847050-10mg |
(±)-Urothione |
17801-77-3 | 10mg |
$3284.00 | 2023-05-17 |
(±)-Urothione 関連文献
-
Adrien Albert Q. Rev. Chem. Soc. 1952 6 197
-
2. Index
-
3. 16. The condensation of 2:4:5-triamino-6-hydroxypryrimidine with glucose and fructoseH. S. Forrest,James Walker J. Chem. Soc. 1949 79
-
Yang Guang Ma,Ying Cheng Chem. Commun. 2007 5087
-
Yang Guang Ma,Ying Cheng Chem. Commun. 2007 5087
17801-77-3 ((±)-Urothione) 関連製品
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
